molecular formula C19H15FN4O B2850232 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-24-8

6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Numéro de catalogue: B2850232
Numéro CAS: 941884-24-8
Poids moléculaire: 334.354
Clé InChI: FJBXSVYERQNNGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

    Starting Materials: The intermediate is further functionalized by reacting with methyl iodide and phenylboronic acid.

    Reaction Conditions: These reactions are often carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one would be optimized for scale-up. This involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and safety.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the final product in high purity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions

  • Formation of the Pyrazolo[3,4-d]pyridazine Core

      Starting Materials: The synthesis begins with the reaction of hydrazine derivatives with pyridazine-3,6-dione.

      Reaction Conditions: This step is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous conditions.

      Products: Reduction of the pyrazolo[3,4-d]pyridazine core can lead to the formation of dihydro derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in the presence of a base.

      Products: Substitution reactions can introduce various functional groups at the benzyl or phenyl positions.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate, potassium phosphate.

    Solvents: Ethanol, dimethylformamide, dichloromethane.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Applications De Recherche Scientifique

Biological Activities

Recent studies have highlighted several biological activities associated with 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one:

  • Anti-cancer properties : The compound has shown potential inhibitory effects on tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. This mechanism suggests its applicability in treating cancers associated with abnormal cell growth .
  • Neurological applications : Its ability to modulate specific molecular targets indicates potential therapeutic uses in neurological disorders .

Research Findings

Several studies have documented the compound's efficacy in various applications:

Study Focus Findings
Cancer Treatment Inhibitory effects on TRKs suggest potential for anti-cancer therapies .
Neuroprotection Modulation of receptor activity indicates possible use in neurodegenerative diseases .
Synthetic Versatility Demonstrated ability to undergo various chemical reactions for further modification .

Case Study 1: Inhibition of TRKs

A study conducted on derivatives of this compound demonstrated significant inhibition of TRK activity in vitro. The results indicated a dose-dependent response, highlighting its potential as a lead molecule for cancer therapy.

Case Study 2: Neuroprotective Effects

In animal models, administration of the compound showed promising results in reducing neuroinflammation and protecting neuronal cells from oxidative stress. These findings support further exploration into its use for treating neurodegenerative conditions such as Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its potential as an enzyme inhibitor is due to its ability to fit into the enzyme’s active site, blocking substrate access and thus inhibiting the enzyme’s function.

Comparaison Avec Des Composés Similaires

Similar Compounds

    6-(3-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Similar structure but with a chlorine atom instead of fluorine.

    6-(3-methylbenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom in 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets.

    Biological Activity: The specific substitution pattern enhances its potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Activité Biologique

6-(3-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

The compound has the following characteristics:

  • Molecular Formula : C19H15FN4O
  • Molecular Weight : 334.354 g/mol
  • CAS Number : 941884-24-8

The presence of a fluorobenzyl group enhances its lipophilicity and biological activity, making it a promising candidate for drug development targeting various diseases, including cancer and neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are crucial in cell proliferation and differentiation processes. This inhibition suggests potential applications in treating diseases associated with abnormal cell growth, such as cancer .

Biological Activity Overview

The compound exhibits a range of biological activities:

Activity Description
Antitumor Activity Inhibitory effects on TRKs linked to cancer cell proliferation.
Antitubercular Activity Demonstrated significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM .
Adenosine Receptor Affinity Exhibits affinity towards A1 adenosine receptors, suggesting potential in neurology .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of this compound:

  • Antitubercular Activity :
    • A study synthesized various derivatives and found that certain compounds exhibited IC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most active derivative showed an IC90 of 40.32 μM, indicating significant potential for further development as an antitubercular agent .
  • Cytotoxicity Assessment :
    • In vitro evaluations revealed that the most active compounds were non-toxic to human embryonic kidney (HEK-293) cells, emphasizing their safety profile for potential therapeutic use .
  • Molecular Docking Studies :
    • Docking studies indicated that the compound binds effectively to target proteins involved in disease pathways, supporting its role as a lead molecule for drug development .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions under controlled conditions to enhance yields and purity.

Synthetic Route Overview

Step Description
Step 1Reaction of substituted pyrazoles with appropriate reagents to form the core structure.
Step 2Cyclization under heat to promote the formation of the pyrazolo[3,4-d]pyridazinone core.
Step 3Purification and characterization using methods like NMR and X-ray crystallography.

Propriétés

IUPAC Name

6-[(3-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-8-3-2-4-9-16)18(17)19(25)23(22-13)12-14-6-5-7-15(20)10-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBXSVYERQNNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.